molecular formula C6H11NO4 B13627539 5-(Dimethoxymethyl)oxazolidin-2-one

5-(Dimethoxymethyl)oxazolidin-2-one

Cat. No.: B13627539
M. Wt: 161.16 g/mol
InChI Key: PSGDFXDFGMWSAW-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in pharmaceuticals and organic synthesis. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a dimethoxymethyl group attached to the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-allylated carbamates with hypervalent iodine compounds, leading to the formation of oxazolidinones . Another method includes the use of an asymmetric aldol reaction followed by a modified Curtius rearrangement, which allows for the efficient construction of the oxazolidinone ring .

Industrial Production Methods

Industrial production of oxazolidinones often involves the use of scalable and efficient synthetic routes. The Curtius rearrangement and aldol reactions are commonly employed due to their high yields and selectivity. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have different pharmacological or chemical properties depending on the substituents introduced.

Scientific Research Applications

5-(Dimethoxymethyl)oxazolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial properties, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein translation . This unique mechanism makes them effective against resistant bacterial strains.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethoxymethyl)oxazolidin-2-one is unique due to its specific structural features, such as the dimethoxymethyl group, which can influence its reactivity and biological activity. Its versatility in synthetic applications and potential in medicinal chemistry further distinguish it from other oxazolidinones.

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

5-(dimethoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO4/c1-9-5(10-2)4-3-7-6(8)11-4/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

PSGDFXDFGMWSAW-UHFFFAOYSA-N

Canonical SMILES

COC(C1CNC(=O)O1)OC

Origin of Product

United States

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